4,4-Difluorobutanal
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Overview
Description
4,4-Difluorobutanal is an organic compound with the molecular formula C4H6F2O It is an aldehyde with two fluorine atoms attached to the fourth carbon in the butanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Difluorobutanal can be synthesized through several methods. One common approach involves the fluorination of butanal derivatives. For instance, the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride can convert aldehydes to their corresponding gem-difluorides . Another method involves the reaction of 2-alkyl-1,3-dithiane derivatives with bromine trifluoride to form 1,1-difluoromethyl alkanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and selectivity, often using catalysts and specific reaction conditions to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-difluorobutanoic acid.
Reduction: It can be reduced to form 4,4-difluorobutanol.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or neutral conditions.
Major Products:
Oxidation: 4,4-Difluorobutanoic acid.
Reduction: 4,4-Difluorobutanol.
Substitution: Products depend on the nucleophile used, such as 4-hydroxybutanal or 4-aminobutanal.
Scientific Research Applications
4,4-Difluorobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fluorinated polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 4,4-Difluorobutanal exerts its effects involves its reactivity as an aldehyde. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
4,4-Difluorobutanoic acid: An oxidized form of 4,4-Difluorobutanal.
4,4-Difluorobutanol: A reduced form of this compound.
4,4-Difluorobutylamine: A substituted form where the aldehyde group is replaced by an amine group.
Uniqueness: this compound is unique due to its specific placement of fluorine atoms, which significantly alters its chemical reactivity compared to non-fluorinated butanal. This makes it a valuable compound in synthetic chemistry and various applications where fluorinated compounds are desired .
Properties
IUPAC Name |
4,4-difluorobutanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)2-1-3-7/h3-4H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRVYMVBVIMPNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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